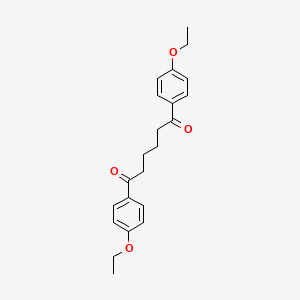

1,6-Bis(4-ethoxyphenyl)hexane-1,6-dione

Description

Structure

3D Structure

Properties

CAS No. |

88167-05-9 |

|---|---|

Molecular Formula |

C22H26O4 |

Molecular Weight |

354.4 g/mol |

IUPAC Name |

1,6-bis(4-ethoxyphenyl)hexane-1,6-dione |

InChI |

InChI=1S/C22H26O4/c1-3-25-19-13-9-17(10-14-19)21(23)7-5-6-8-22(24)18-11-15-20(16-12-18)26-4-2/h9-16H,3-8H2,1-2H3 |

InChI Key |

DMJVWMWJDPJGKG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)CCCCC(=O)C2=CC=C(C=C2)OCC |

Origin of Product |

United States |

Synthetic Methodologies for 1,6 Bis 4 Ethoxyphenyl Hexane 1,6 Dione and Analogous Structures

Classical and Contemporary Synthetic Routes

The synthesis of 1,6-diaryl-1,6-hexanediones relies on established and modern organic chemistry reactions. Key among these are methods that form new carbon-carbon bonds to connect the aromatic rings to the hexane-1,6-dione backbone.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis and a primary method for preparing the target compound. masterorganicchemistry.comnih.gov This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring. libretexts.orgscience-revision.co.uk

A direct and widely used approach for synthesizing 1,6-bis(4-ethoxyphenyl)hexane-1,6-dione is the reaction between a suitable diacyl chloride and a substituted arene. In this specific case, adipoyl chloride (the diacyl chloride of hexane-1,6-dioic acid) is reacted with ethoxybenzene (phenetole).

The reaction proceeds by generating an acylium ion from the adipoyl chloride, which then acts as an electrophile and attacks the electron-rich ethoxybenzene ring. fiveable.me Due to the deactivating nature of the resulting ketone product, multiple acylations on the same ring are prevented, which is a significant advantage over Friedel-Crafts alkylation. wikipedia.orgorganic-chemistry.org The presence of the ethoxy group on the benzene (B151609) ring activates it towards electrophilic substitution and directs the incoming acyl group primarily to the para position, yielding the desired this compound.

Lewis acids are crucial for facilitating the Friedel-Crafts acylation. masterorganicchemistry.com They function by coordinating to the acyl chloride, which polarizes the carbon-chlorine bond and generates the highly electrophilic acylium ion. masterorganicchemistry.comnih.gov Aluminum chloride (AlCl₃) is the most traditional and frequently used Lewis acid for this transformation. fiveable.meresearchgate.net Other Lewis acids such as ferric chloride (FeCl₃) can also be employed. masterorganicchemistry.com

A key consideration in this reaction is that the Lewis acid catalyst forms a complex with the ketone product. wikipedia.org This interaction means that a stoichiometric amount, or even an excess, of the Lewis acid is typically required for the reaction to proceed to completion. wikipedia.orgorganic-chemistry.org The reaction is usually performed in an inert solvent, and an aqueous workup is necessary to decompose the ketone-Lewis acid complex and isolate the final product. wikipedia.org

| Catalyst Type | Example | Role in Reaction | Stoichiometry |

| Lewis Acid | Aluminum Chloride (AlCl₃) | Generation of acylium ion electrophile | Stoichiometric or excess |

| Lewis Acid | Ferric Chloride (FeCl₃) | Generation of acylium ion electrophile | Stoichiometric or excess |

| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Can be used with carboxylic anhydrides | Catalytic to stoichiometric |

Aldol (B89426) Condensation Strategies in Diaryl Diketone Synthesis

While Friedel-Crafts acylation is the most direct route to acyclic 1,6-diketones, principles related to aldol condensation are fundamental in the synthesis of various diketone structures, particularly in pathways involving cyclization.

Intramolecular aldol-type reactions are highly relevant for the cyclization of 1,6-dicarbonyl compounds. While not a direct synthesis of the acyclic target compound, the presence of the 1,6-dione moiety makes it a potential precursor for cyclic systems. For instance, intramolecular Claisen condensations, known as the Dieckmann cyclization, are used to form cyclic β-keto esters from 1,6-diesters and 1,7-diesters. libretexts.orglibretexts.org Similarly, 1,6-diketones can undergo intramolecular aldol condensation to form five- or six-membered rings, a key step in the synthesis of various cyclic and polycyclic frameworks. The ozonolysis of cyclic alkenes is a powerful method for generating 1,6-dicarbonyl compounds, which can then be used in these cyclization strategies. quimicaorganica.org

Cascade Reaction Sequences in Diketone Formation

Cascade reactions, also known as tandem or domino reactions, offer an efficient way to build complex molecules like diketones in a single synthetic operation. These sequences involve multiple bond-forming events occurring sequentially without isolating intermediates.

For the formation of 1,6-diketones, cascade sequences can be initiated through various mechanisms. One notable example involves the 1,6-conjugate addition to dienyl diketones, which can trigger a cascade of cyclizations. nih.govacs.org Another approach is the oxidative ring-opening and homocoupling of cyclopropanols, which has been shown to provide facile access to 1,6-diketones. acs.org While not always directly yielding this compound, these methodologies highlight advanced strategies for creating the core 1,6-diketone structure found in the target molecule and its analogs. researchgate.net Recently, a one-pot cascade process using a bifunctional iron nanocomposite catalyst has been developed for the synthesis of α-diketones from aldehydes and ketones. rsc.org

| Reaction Type | Reactants | Product Type | Key Feature |

| Conjugate Addition Cascade | Dienyl diketones, Nucleophiles | Substituted cyclopentenones | Initiated by 1,6-conjugate addition nih.govacs.org |

| Oxidative Ring Opening | Cyclopropanols | 1,6-Diketones | Iron-mediated homocoupling acs.org |

| Ozonolysis | Cyclic Alkenes | 1,6-Dicarbonyls | Cleavage of double bond to form two carbonyls quimicaorganica.org |

Reductive Synthesis of Saturated 1,6-Diketones from Unsaturated Precursors

The creation of saturated 1,6-diketones, such as this compound, is frequently accomplished through the chemical reduction of their unsaturated analogs. This method involves the addition of hydrogen across carbon-carbon double or triple bonds within the molecule's backbone to yield a saturated alkyl chain. A primary and widely used technique for this transformation is catalytic hydrogenation. libretexts.orgyoutube.com

Catalytic hydrogenation employs hydrogen gas (H₂) in the presence of a metal catalyst to reduce aldehydes and ketones to alcohols. libretexts.org For the synthesis of saturated diketones, the process is tailored to selectively reduce the carbon-carbon multiple bonds of an unsaturated diketone precursor while leaving the carbonyl groups intact. It is generally challenging to reduce a carbonyl group in the presence of a carbon-carbon double bond via hydrogenation without also saturating the double bond. libretexts.org

Key catalysts for this process include metals like palladium, platinum, and nickel. vapourtec.com These are often supported on a solid matrix, such as carbon (palladium on carbon, Pd/C) or alumina, to maximize surface area and catalytic efficiency. The reaction is typically conducted in a suitable solvent under controlled temperature and hydrogen pressure. For instance, the hydrogenation of diketones can be carried out using a platinum catalyst, which has shown high efficiency in reducing C=O bonds. researchgate.net

The general scheme involves the reduction of a precursor like 1,6-bis(4-ethoxyphenyl)hex-3-ene-1,6-dione or 1,6-bis(4-ethoxyphenyl)hex-3-yne-1,6-dione. The selective hydrogenation of the alkene or alkyne functionality in the central chain results in the desired saturated this compound.

| Catalyst | Support | Typical Application | Selectivity Notes |

|---|---|---|---|

| Palladium (Pd) | Carbon (C) | Hydrogenation of alkenes and alkynes | Highly active for C=C and C≡C bonds; can be selective under mild conditions. researchgate.net |

| Platinum (Pt) | Platinum Oxide (PtO₂) | General hydrogenation of alkenes and carbonyls | Very active catalyst, may lead to over-reduction if not controlled. researchgate.net |

| Nickel (Ni) | Raney Nickel | Hydrogenation of various functional groups | Cost-effective catalyst, often used in industrial processes. vapourtec.com |

| Rhodium (Rh) | Carbon (C) | Hydrogenation of aromatic rings and carbonyls | Effective for both C=C and C=O bond reduction. researchgate.net |

| Ruthenium (Ru) | Carbon (C) | Selective hydrogenation of carbonyls | Can be highly selective for the diol product in diketone reduction. researchgate.net |

Exploration of Emerging Synthetic Techniques for Enhanced Efficiency

In the pursuit of more sustainable, safer, and efficient chemical manufacturing, research has expanded beyond traditional methods to explore novel synthetic strategies for producing 1,6-diketones. These emerging techniques aim to improve reaction conditions, reduce waste, and enhance selectivity.

Transfer Hydrogenation: This technique offers a significant advantage by circumventing the use of pressurized hydrogen gas, which can be hazardous. rsc.org Instead, it utilizes a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, to transfer hydrogen to the substrate in the presence of a catalyst. rsc.orgunifr.ch Ruthenium and rhodium-based catalysts are often employed and have demonstrated high efficiency in the 1,4-reduction of unsaturated ketones. unifr.chthieme-connect.com Iron-catalyzed transfer hydrogenation has also been developed as a sustainable method, using water as a hydrogen source for the chemoselective reduction of the C=C bond in α,β-unsaturated ketones. acs.org This approach is appealing due to the low cost and abundance of iron. acs.org

Advanced Catalysis: The development of novel catalysts is at the forefront of synthetic innovation. N-Heterocyclic carbene (NHC) ruthenium complexes have been shown to be effective catalysts for the transfer hydrogenation of ketones and activated olefins in α,β-unsaturated ketones. unifr.ch Furthermore, biocatalysis is being explored in continuous flow systems, using enzymes to perform enantioselective reductions of ketones to alcohols with high efficiency. vapourtec.com

| Technique | Principle | Key Advantages | Typical Catalysts/Reagents |

|---|---|---|---|

| Transfer Hydrogenation | Hydrogen is transferred from a donor molecule instead of H₂ gas. rsc.org | Enhanced safety (no H₂ gas), operational simplicity. rsc.org | Isopropanol, Formic Acid; Ru, Rh, Fe complexes. rsc.orgthieme-connect.comacs.org |

| Flow Chemistry | Reagents are continuously pumped through a reactor. acs.org | Precise control, improved safety, scalability, catalyst recycling. nih.govacs.org | Immobilized heterogeneous catalysts (e.g., Pd/C, PtO₂). vapourtec.com |

| Advanced Catalysis | Use of novel, highly efficient catalytic systems. | Higher activity, improved selectivity, milder reaction conditions. | N-Heterocyclic Carbene (NHC) complexes, Biocatalysts (enzymes). vapourtec.comunifr.ch |

Spectroscopic Characterization Techniques for Structural Elucidation of 1,6 Bis 4 Ethoxyphenyl Hexane 1,6 Dione and Its Analogues

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For 1,6-Bis(4-ethoxyphenyl)hexane-1,6-dione, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group stretch. Because the carbonyl group is conjugated with the aromatic ring, its stretching frequency is lowered compared to a simple aliphatic ketone. openstax.orgspectroscopyonline.comwpmucdn.com Other key absorptions include C-H stretching from the aromatic and aliphatic parts of the molecule, C=C stretching from the aromatic rings, and the C-O stretching of the ether linkage. uobasrah.edu.iq

Predicted IR Absorption Data for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H | Stretch | 2950-2850 | Medium-Strong |

| Aromatic Ketone C=O | Stretch | 1685-1665 | Strong |

| Aromatic C=C | Stretch | ~1600, ~1500 | Medium |

| Aryl Ether C-O | Stretch | 1260-1200 | Strong |

| Alkyl Ether C-O | Stretch | 1180-1020 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. In electron ionization (EI) mass spectrometry, the molecular ion (M⁺) peak would confirm the molecular weight of the compound.

The fragmentation pattern is highly predictable for this structure. The most common fragmentation pathway for aromatic ketones is alpha-cleavage, which involves the breaking of the bond between the carbonyl group and the adjacent carbon of the hexane (B92381) chain. youtube.comlibretexts.orgmiamioh.edu This would result in the formation of a stable acylium ion, which would likely be the base peak in the spectrum.

Molecular Ion (M⁺): The peak corresponding to the intact molecule.

Alpha-Cleavage: The primary fragmentation would yield a 4-ethoxybenzoyl cation.

Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [C₂₂H₂₆O₄]⁺ | 354.18 | Molecular Ion (M⁺) |

| [C₉H₉O₂]⁺ | 149.06 | Base Peak (from α-cleavage) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the unambiguous confirmation of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), HRMS allows for the determination of the elemental composition of the parent ion and its fragments.

For this compound (C₂₂H₂₆O₄), the exact mass can be calculated and compared to the experimentally determined value. The data is typically reported as a calculated value (calcd) for a specific ion, such as the protonated molecule [M+H]⁺, and the experimentally found value. For instance, in the analysis of a hydantoin (B18101) derivative, the HRMS data was reported as: HRMS (ESI-TOF) m/z: [M + H]⁺ calcd for C₁₉H₂₀N₂O₄ 341.1501, Found 341.1504. mdpi.com Similarly, a triurazole precursor's identity was confirmed with data presented as: HRMS (electron spray ionization) m/z [M+H]⁺ Calcd for C₃₃H₃₇O₃ 481.2737; Found 481.2745. mdpi.com This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Table 1: Representative HRMS Data for an Analogous Compound Data presented here is illustrative for a closely related structural analogue.

| Compound | Formula | Ion Type | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|---|

| 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione | C₁₉H₂₀N₂O₄ | [M+H]⁺ | 341.1501 | 341.1504 | mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorbance of light in the ultraviolet and visible regions. The spectrum of this compound is expected to be dominated by the chromophores present, specifically the 4-ethoxybenzoyl groups.

Aromatic ketones typically exhibit two characteristic absorption bands. nist.govsielc.com

A strong absorption band at shorter wavelengths (around 200-280 nm), which is attributed to a π → π* transition within the aromatic ring and the carbonyl group's conjugated system. The presence of the ethoxy group, an auxochrome, on the phenyl ring is expected to cause a bathochromic (red) shift of this band to a longer wavelength compared to an unsubstituted acetophenone (B1666503). sielc.com For example, 4'-methoxyacetophenone, a similar structure, shows a strong absorption in this region. spectrabase.com

A weaker absorption band at longer wavelengths (around 270-300 nm), which corresponds to the formally forbidden n → π* transition of the non-bonding electrons on the carbonyl oxygen to the antibonding π* orbital. nist.gov

The UV-Vis spectrum of 4'-ethoxyacetophenone, which represents half of the target molecule, can be used as a close analogue to predict the absorption maxima (λmax). nih.gov

Table 2: Typical UV-Vis Absorption Maxima for an Analogous Chromophore Data is based on the 4-alkoxy-substituted acetophenone chromophore.

| Compound Analogue | Solvent | λmax (nm) | Transition Type | Reference |

|---|---|---|---|---|

| 4-Methoxyacetophenone | Not Specified | ~276 | π → π | spectrabase.com |

| Generic Aromatic Ketones | Not Specified | 270-300 | n → π | nist.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions, revealing the molecule's conformation in the solid state.

While the specific crystal structure of this compound is not detailed in the provided search context, analysis of closely related analogues provides significant insight into its likely solid-state structure. Symmetrical molecules with a central hexane linker, such as 1,6-Bis(diphenylarsino)hexane, often crystallize in centrosymmetric space groups, with the midpoint of the hexane chain located on a crystallographic inversion center. nist.gov This results in the asymmetric unit containing only half of the molecule. A similar centrosymmetric arrangement was observed for 3,4-dihydroxy-1,6-bis(4-methoxyphenyl)hexa-2,4-diene-1,6-dione.

The crystal packing is typically stabilized by various intermolecular forces, including van der Waals interactions and, in some analogues, hydrogen bonds or C-H···π interactions. nist.gov

Table 3: Representative Crystallographic Data for Analogous Hexane-Linked Compounds Data from structurally similar compounds with a 1,6-hexane or related spacer.

| Parameter | 1,6-Bis(diphenylarsino)hexane | (3E,3′E)-3,3′-((Hexane-1,6-diylbis(azanediyl))bis(phenylmethaneylylidene))bis(6-phenyl-2H-pyran-2,4(3H)-dione) |

|---|---|---|

| Formula | C₃₀H₃₂As₂ | C₄₄H₃₆N₂O₈ |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | P-1 |

| a (Å) | 12.3774(2) | 8.649(2) |

| b (Å) | 5.7145(1) | 9.141(3) |

| c (Å) | 18.1263(3) | 12.383(4) |

| β (°) | 101.076(1) | 104.99(2) |

| V (ų) | 1258.20(4) | 944.5(5) |

| Z | 2 | 1 |

| Key Feature | Molecule lies on an inversion center | Molecule lies on an inversion center |

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique used to determine the mass percentage of elements (primarily carbon, hydrogen, and nitrogen) within a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the experimental and calculated values serves as strong evidence for the compound's elemental composition and purity.

For instance, in the characterization of a 1,6-dihydro-1,2,4,5-tetrazine analogue, the elemental analysis was reported as: Anal. Calcd. for C₉H₉ClN₄: C, 51.81; H, 4.35; N, 26.85. Found: C, 52.0; H, 4.4; N, 27.1. researchgate.net Similarly, the composition of a synthesized dinitro derivative of bibenzyl was confirmed through elemental analysis, with observed values (C, 79.0; H, 7.24; N, 13.1) closely matching the expected values (C, 79.21; H, 7.60; N, 13.20). sigmaaldrich.com

Table 4: Theoretical Elemental Composition of this compound This table presents the calculated values against which experimental data would be compared.

| Element | Symbol | Atomic Mass | Count | Total Mass | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 22 | 264.242 | 71.72% |

| Hydrogen | H | 1.008 | 26 | 26.208 | 7.11% |

| Oxygen | O | 15.999 | 4 | 63.996 | 21.17% |

| Total | 354.446 | 100.00% |

Circular Dichroism (CD) Spectroscopy for Chiral Structural Assignment

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the difference in absorption of left- and right-handed circularly polarized light by a sample. spectrabase.com This technique is exclusively sensitive to chiral molecules, which lack a center of inversion or a plane of symmetry. chemicalbook.com Since this compound is an achiral molecule, it will not produce a CD signal.

However, CD spectroscopy is an invaluable tool for the structural assignment of its chiral analogues. If a chiral center were introduced into the hexane backbone or if the molecule adopted a stable, twisted (helical) conformation, it would become optically active. The resulting CD spectrum, which plots the differential absorption (ΔA) versus wavelength, would provide unique information about the molecule's absolute configuration and conformation in solution. ontosight.ai For example, studies on chiral ketones have shown that they can exhibit distinct CD bands, which are sensitive to their stereochemical environment. spectrabase.com This technique is particularly powerful in stereochemistry for determining the enantiomeric purity and assigning the absolute configuration of chiral compounds.

Theoretical and Computational Investigations of 1,6 Bis 4 Ethoxyphenyl Hexane 1,6 Dione and Analogous Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. mdpi.com It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. mdpi.com

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure, a process known as geometry optimization. youtube.comyoutube.com For 1,6-Bis(4-ethoxyphenyl)hexane-1,6-dione, this involves finding the minimum energy conformation by considering the rotation around the single bonds of the hexane (B92381) backbone and the orientation of the two 4-ethoxyphenyl groups. DFT calculations, using functionals like B3LYP or ωB97XD with an appropriate basis set (e.g., 6-31G(d) or larger), would be employed to locate this energetic minimum on the potential energy surface. nih.gov

Once the optimized geometry is found, a wealth of information about the molecule's electronic structure can be extracted. Key parameters include the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability, while a small gap indicates that the molecule is more easily excitable and reactive. For this compound, the HOMO would likely be localized on the electron-rich ethoxyphenyl rings, while the LUMO would be centered on the carbonyl groups, indicating these are the probable sites for electrophilic and nucleophilic attack, respectively.

Beyond finding a single minimum energy structure, DFT can be used to explore the entire energetic landscape of a molecule. acs.org This involves mapping the potential energy surface to identify various stable conformers (local minima) and the transition states that connect them. For a flexible molecule like this compound, this analysis would reveal the energy barriers for bond rotation and conformational changes.

Furthermore, DFT is instrumental in elucidating reaction mechanisms. coe.edu For instance, the mechanism for the reduction of the ketone groups or a condensation reaction at the alpha-carbon positions could be modeled. Calculations would identify the structures of transition states and any intermediates along the reaction coordinate. acs.org The activation energy (the energy difference between the reactants and the transition state) for each step can be calculated, providing insight into the reaction kinetics and helping to determine the most favorable pathway. acs.org

DFT calculations are highly effective at predicting spectroscopic data, which is crucial for structure elucidation and verification. rsc.org The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a standard approach for calculating the nuclear magnetic shielding tensors that determine NMR chemical shifts. nih.gov

Theoretical 1H and 13C NMR spectra for this compound would be computed. The predicted chemical shifts for the aromatic protons, the ethoxy groups, and the distinct methylene (B1212753) groups in the hexane chain would be compared against experimental data. A strong correlation between the calculated and observed spectra provides high confidence in the assigned structure. comporgchem.com For flexible molecules, it is often necessary to calculate the spectra for several low-energy conformers and compute a Boltzmann-weighted average to achieve high accuracy, as the experimental spectrum reflects an average of all conformations present in solution. comporgchem.comruc.dk

Table 1: Illustrative Example of Predicted vs. Experimental 13C NMR Chemical Shifts for Key Carbons in this compound. This table is a hypothetical representation of typical results from a DFT-GIAO calculation and does not represent actual experimental data.

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |

|---|---|---|---|

| Carbonyl C (C=O) | 198.5 | 199.2 | -0.7 |

| Quaternary Aromatic C (C-C=O) | 130.2 | 130.6 | -0.4 |

| Methylene C (α to C=O) | 38.1 | 38.5 | -0.4 |

| Methylene C (β to C=O) | 23.5 | 23.9 | -0.4 |

| Methylene C (γ to C=O) | 28.7 | 29.1 | -0.4 |

| Methylene C (-O-CH2-) | 63.4 | 63.7 | -0.3 |

| Methyl C (-CH3) | 14.6 | 14.8 | -0.2 |

To gain a deeper understanding of bonding and charge distribution, the results of a DFT calculation can be further analyzed using various population analysis methods.

Natural Bond Orbitals (NBO): The NBO method translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which corresponds closely to the familiar Lewis structure representation. wikipedia.orgjuniperpublishers.com NBO analysis for this compound would quantify the electron density in the C=O double bonds, the C-O and C-C single bonds, and the lone pairs on the oxygen atoms. joaquinbarroso.com It also reveals delocalization effects through second-order perturbation theory analysis, which measures the stabilizing energy of donor-acceptor interactions, such as the interaction between an oxygen lone pair (donor) and an adjacent antibonding orbital (acceptor). wisc.edu

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM, developed by Richard Bader, defines atoms and bonds based on the topology of the electron density (ρ). wikipedia.org This method partitions the molecule into distinct atomic basins. By analyzing the properties of the electron density at specific locations called bond critical points (BCPs)—points of minimum density between two bonded atoms—the nature of the chemical bond can be characterized. For example, the value of the electron density and its Laplacian (∇²ρ) at the BCP of the C=O bond would confirm its covalent, shared-electron character and high polarity. acs.org QTAIM also provides a rigorous method for calculating atomic charges.

Quantum Chemical Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the reactivity of a molecule using a set of "reactivity descriptors." rasayanjournal.co.in These are calculated from the energies of the frontier orbitals (HOMO and LUMO) and provide a quantitative measure of chemical concepts like electronegativity and chemical hardness. nih.gov

Key global reactivity descriptors include:

Ionization Potential (I) and Electron Affinity (A) : Approximated by the negative of the HOMO and LUMO energies, respectively (I ≈ -EHOMO, A ≈ -ELUMO).

Electronegativity (χ) : The tendency of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η) : A measure of the molecule's resistance to changes in its electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Global Softness (S) : The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω) : A measure of the energy stabilization when the molecule accepts electrons, calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ = -χ).

Table 2: Key Quantum Chemical Reactivity Descriptors and Their Formulas.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration |

| Global Softness (S) | S = 1 / η | Reciprocal of hardness; propensity for change |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Propensity to act as an electrophile |

Thermodynamic Considerations in Reaction Mechanisms

DFT calculations are essential for understanding the thermodynamics of chemical reactions. numberanalytics.com By performing frequency calculations on the optimized geometries of reactants, transition states, and products, one can compute their key thermodynamic properties, including enthalpy (H), entropy (S), and Gibbs free energy (G). arxiv.org

The change in Gibbs free energy (ΔG) for a reaction determines its spontaneity. A negative ΔG indicates a thermodynamically favorable process, while a positive ΔG indicates an unfavorable one. numberanalytics.com For any proposed reaction involving this compound, calculating the Gibbs free energy of reaction (ΔGrxn = Gproducts - Greactants) would predict the position of the chemical equilibrium. This is crucial for understanding whether a reaction is likely to proceed under a given set of conditions and for optimizing reaction yields. acs.org

Molecular Modeling of Intermolecular Interactions

Theoretical and computational chemistry offer powerful tools to investigate the intermolecular interactions that govern the supramolecular assembly and crystal packing of molecular solids like this compound. While specific molecular modeling studies focused exclusively on this compound are not extensively documented in publicly available literature, analysis of analogous systems provides significant insight into the nature and strength of the non-covalent forces at play. These investigations are crucial for understanding the structure-property relationships that dictate the material's characteristics.

For analogous systems, such as other long-chain diketones and molecules with hexylene spacers, computational studies have elucidated the relative contributions of different types of intermolecular contacts. For instance, in a C2-symmetrical bis(β-enamino-pyran-2,4-dione) derivative featuring a 1,6-hexylene linker, Hirshfeld surface analysis revealed that H···H, O···H, and C···H interactions are the most significant in defining the crystal packing. mdpi.com

A detailed breakdown of the intermolecular contacts, derived from a Hirshfeld surface analysis of this analogous compound, illustrates the quantitative insights that can be gained from such molecular modeling studies. mdpi.com The data highlights the prevalence of hydrogen-based interactions in the crystal structure.

Table 1: Percentage Contributions of Intermolecular Contacts in an Analogous Hexylene-Linked Dione (B5365651) Derivative

| Intermolecular Contact Type | Contribution (%) |

|---|---|

| H···H | 47.2 |

| C···H / H···C | 28.1 |

| O···H / H···O | 17.5 |

| C···C | 5.2 |

| C···O / O···C | 1.6 |

Data derived from a Hirshfeld surface analysis of a structurally related compound featuring a 1,6-hexylene spacer. mdpi.com

The analysis of interaction energies provides further detail on the forces governing the supramolecular architecture. Energy framework calculations, for example, can distinguish between and quantify the electrostatic and dispersion components of the total interaction energy. In many organic molecules, dispersion forces, although individually weak, can collectively play a crucial role in stabilizing the crystal structure. ub.edu

In the case of this compound, molecular modeling would be expected to reveal several key interactions:

C-H···O Hydrogen Bonds: The carbonyl oxygen atoms are likely to act as hydrogen bond acceptors, forming weak C-H···O interactions with hydrogen atoms from the ethoxy groups or the hexane chain of neighboring molecules.

π-π Stacking: The ethoxyphenyl rings provide opportunities for π-π stacking interactions, which are a significant cohesive force in the crystal packing of aromatic compounds.

C-H···π Interactions: Hydrogen atoms from the aliphatic hexane chain can interact with the electron-rich π-systems of the aromatic rings on adjacent molecules.

By calculating the interaction energies for various molecular pairs (dimers) within the crystal lattice, computational models can quantify the strength of these different non-covalent bonds. Below is a representative table illustrating the type of data that would be generated from such an analysis for the most stable molecular pairs in a crystal structure.

Table 2: Calculated Intermolecular Interaction Energies for a Model Dimer System

| Dimer Motif | Electrostatic Energy (kJ/mol) | Dispersion Energy (kJ/mol) | Total Energy (kJ/mol) |

|---|---|---|---|

| Motif A (H-Bonding) | -25.5 | -15.2 | -40.7 |

| Motif B (π-Stacking) | -10.1 | -30.8 | -40.9 |

| Motif C (C-H···π) | -8.5 | -22.4 | -30.9 |

Illustrative data based on typical values for different interaction types found in similar molecular crystals.

These theoretical investigations are fundamental for rationalizing the observed crystal structure and for predicting the potential for polymorphism, where a compound can crystallize in multiple forms with different physical properties. The balance and interplay of these varied intermolecular forces, as revealed by molecular modeling, are key to the design of new materials with desired characteristics. nih.govmdpi.com

Advanced Derivatives of 1,6 Bis 4 Ethoxyphenyl Hexane 1,6 Dione and Their Research Significance

Design and Synthesis of Novel Functionalized Diketones with Varied Substituents

The synthesis of functionalized derivatives of 1,6-Bis(4-ethoxyphenyl)hexane-1,6-dione is often achieved by introducing various substituents onto the aromatic rings or by modifying the precursor molecules. A primary synthetic route involves the Friedel-Crafts acylation, where a substituted aromatic compound reacts with a dicarboxylic acid chloride. nih.govresearchgate.net By selecting different substituted ethoxybenzenes or modifying the adipoyl chloride precursor, researchers can design a diverse library of diketones.

The design strategy focuses on incorporating functional groups that can alter the electronic properties or steric environment of the molecule. For example, introducing electron-withdrawing groups (such as nitro or cyano groups) or electron-donating groups (such as additional alkyl or methoxy (B1213986) groups) onto the phenyl rings can significantly influence the reactivity of the ketone's carbonyl group. libretexts.orgmsu.edu

Table 1: Examples of Precursors for Synthesis of Functionalized Diketones This table illustrates potential starting materials for creating derivatives of this compound.

| Aromatic Precursor | Acyl Chloride Precursor | Resulting Diketone Feature |

| Ethoxybenzene | Adipoyl chloride | Base structure |

| 1-Ethoxy-2-methylbenzene | Adipoyl chloride | Methyl group ortho to the carbonyl |

| 4-Ethoxyaniline | Adipoyl chloride | Amino group on the aromatic ring |

| Ethoxybenzene | 3,3-Dimethyladipoyl chloride | Gem-dimethyl group on the alkyl chain |

| 1-Bromo-4-ethoxybenzene | Adipoyl chloride | Bromo-substituent on the aromatic ring |

Formation of Related Cyclopentene (B43876) and Other Cyclic Architectures

1,6-Diketones like this compound are valuable precursors for synthesizing cyclic compounds, most notably cyclopentenone derivatives. thieme-connect.com The primary method for this transformation is the intramolecular aldol (B89426) condensation. In this reaction, a base removes a proton from the carbon atom alpha to one of the carbonyl groups, creating an enolate. This enolate then acts as a nucleophile, attacking the other carbonyl carbon, leading to the formation of a five-membered ring. Subsequent dehydration yields a stable α,β-unsaturated ketone, specifically a cyclopentenone derivative. nih.gov

The general reaction is as follows: this compound → (Base-catalyzed cyclization) → 2-(4-ethoxybenzoyl)-1-(4-ethoxyphenyl)cyclopent-1-ene

Beyond the aldol condensation, other advanced cyclization strategies can be employed to create diverse cyclic architectures. nih.gov While the Pauson-Khand reaction typically involves an alkene, an alkyne, and carbon monoxide, related metal-catalyzed processes can facilitate the formation of cyclic structures from diketones. thieme-connect.com Similarly, the Nazarov cyclization, which traditionally forms cyclopentenones from divinyl ketones, has inspired the development of related acid-catalyzed cyclizations for diketone substrates. wikipedia.orgorganic-chemistry.org These methods open pathways to various cyclic and polycyclic systems, starting from the linear diketone framework.

Table 2: Major Cyclization Reactions for 1,6-Diketones This table summarizes key cyclization methods applicable to 1,6-diketone substrates.

| Reaction Name | Reagent/Catalyst | Product Type |

| Intramolecular Aldol Condensation | Base (e.g., NaOH, KOH) | Cyclopentenone |

| Nazarov Cyclization (related) | Acid (e.g., H₂SO₄, Lewis Acids) | Cyclopentenone |

| Pauson-Khand Reaction (related) | Metal catalyst (e.g., Co₂(CO)₈) | Substituted Cyclopentenone |

| Nickel-Catalyzed Cycloaddition | Nickel catalyst | Substituted Cyclopentenone semanticscholar.org |

Investigation of Modified Aromatic Moieties and Alkyl Chain Lengths on Reactivity

The reactivity of this compound and its derivatives is highly dependent on their molecular structure, specifically the nature of the aromatic rings and the length of the connecting alkyl chain.

Modified Aromatic Moieties: The substituents on the two 4-ethoxyphenyl rings have a profound electronic effect on the reactivity of the carbonyl groups. numberanalytics.com The ethoxy group (–OEt) is an electron-donating group, which increases the electron density in the aromatic ring. This influences the electrophilicity of the carbonyl carbon.

Electron-Donating Groups (EDGs): Adding further EDGs (like –CH₃ or –OCH₃) to the aromatic ring increases electron density, which can slightly decrease the reactivity of the carbonyl group toward nucleophiles. msu.edu

Electron-Withdrawing Groups (EWGs): Introducing EWGs (like –NO₂ or –CF₃) makes the aromatic ring electron-poor. This, in turn, increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org

Table 3: Predicted Effect of Aromatic Substituents on Carbonyl Reactivity This table outlines how different substituents on the phenyl ring are expected to alter the reactivity of the ketone functional group.

| Substituent Type | Example | Position on Ring | Predicted Effect on Carbonyl Reactivity |

| Electron-Donating | -CH₃ | ortho, meta | Decreased reactivity toward nucleophiles |

| Electron-Withdrawing | -NO₂ | meta | Increased reactivity toward nucleophiles |

| Halogen | -Br | ortho, para | Increased reactivity (inductive effect) |

Alkyl Chain Length: The length of the alkyl chain connecting the two keto-aromatic groups is critical for intramolecular reactions, particularly cyclization. The hexane-1,6-dione structure is ideal for forming a stable, five-membered cyclopentene ring via aldol condensation. Modifying this chain length has predictable consequences:

Shorter Chains (e.g., Butane-1,4-dione): These precursors would lead to the formation of highly strained three-membered rings, which is energetically unfavorable.

Longer Chains (e.g., Octane-1,8-dione): A longer chain would favor the formation of a seven-membered ring, which is generally less kinetically and thermodynamically favorable than five- or six-membered rings. The increased conformational flexibility can also lead to a higher probability of intermolecular reactions rather than the desired intramolecular cyclization. nih.gov

Therefore, the six-carbon chain in this compound is optimal for its role as a precursor in the synthesis of cyclopentenone-based architectures.

Supramolecular Chemistry and Self Assembly of 1,6 Bis 4 Ethoxyphenyl Hexane 1,6 Dione Analogues

Intermolecular Interactions and Hydrogen Bonding Networks

The supramolecular arrangement of analogues of 1,6-bis(4-ethoxyphenyl)hexane-1,6-dione is dominated by a network of hydrogen bonds. In the solid state, the methoxy (B1213986) analogue, 3,4-dihydroxy-1,6-bis(4-methoxyphenyl)hexa-2,4-diene-1,6-dione, which is the stable tautomer of the diketone form, demonstrates a robust hydrogen-bonding scheme. nih.govresearchgate.net

A primary feature is the presence of strong intramolecular O-H···O hydrogen bonds. nih.govresearchgate.net This interaction is characteristic of β-diketones that have tautomerized to their enol form, creating a stable six-membered ring that enhances the planarity of that molecular segment. nih.govresearchgate.net This intramolecular bond is a critical factor in stabilizing the enol tautomer over the diketo form in the solid state.

In addition to these intramolecular forces, the molecules self-assemble into larger architectures through intermolecular O-H···O hydrogen bonds. These interactions link individual molecules into infinite one-dimensional chains. nih.govresearchgate.net This directional and specific bonding is a key element in the crystal engineering of these compounds, creating a well-defined and predictable structural motif. The interplay between the strong intramolecular hydrogen bonds and the chain-forming intermolecular hydrogen bonds defines the primary supramolecular structure.

| Interaction Type | Description | Role in Supramolecular Assembly |

| Intramolecular O-H···O | Hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen within the same molecule. | Stabilizes the di-enol tautomer; creates a pseudo-aromatic ring. |

| Intermolecular O-H···O | Hydrogen bond between the enolic hydroxyl group of one molecule and the carbonyl oxygen of an adjacent molecule. | Links individual molecules into infinite one-dimensional chains, directing the primary crystal packing. |

Crystal Engineering and Solid-State Organization

The principles of crystal engineering, which involve the design and control of crystal structures, are well-illustrated by the solid-state organization of 1,6-bis(4-alkoxyphenyl)hexane-1,6-dione analogues. The predictable and directional nature of the hydrogen bonds discussed above serves as a reliable tool for constructing specific solid-state architectures.

In the case of the methoxy analogue, crystallographic studies reveal that the molecules occupy specific positions in the crystal lattice, often lying across a crystallographic inversion centre. nih.govresearchgate.net This element of symmetry dictates that the molecule has a centrosymmetric conformation in the crystal. The hexane-diene-dione backbone is largely planar as a result of the conjugated system and the stabilizing intramolecular hydrogen bonds.

The intermolecular O-H···O hydrogen bonds guide the assembly of the molecules into chains that propagate along a specific crystallographic direction, for instance, parallel to the b axis. nih.govresearchgate.net This organization transforms the individual molecules into a highly ordered one-dimensional supramolecular polymer. The packing of these chains next to one another then defines the full three-dimensional crystal structure. The ethoxy groups on the terminal phenyl rings would be expected to influence the inter-chain packing and van der Waals interactions, potentially altering the unit cell dimensions slightly compared to the methoxy analogue, but without fundamentally changing the primary chain-like assembly directed by the stronger hydrogen bonds.

| Crystallographic Feature | Description | Consequence for Solid-State Organization |

| Crystallographic Inversion Centre | The molecule is positioned on a center of symmetry within the unit cell. | Enforces a centrosymmetric molecular conformation in the crystal. |

| Chain Formation | Molecules are linked end-to-end via intermolecular hydrogen bonds. | Creates a highly ordered, one-dimensional supramolecular array. |

| Molecular Packing | The one-dimensional chains pack together to form the 3D crystal. | The final crystal structure is a result of the efficient packing of hydrogen-bonded chains, influenced by weaker van der Waals forces. |

Tautomerism and Its Influence on Supramolecular Arrangement

Tautomerism, the phenomenon where isomers are interconvertible through a chemical reaction, is a central aspect of the chemistry of 1,6-diarylhexane-1,6-diones. These compounds are β-diketones and can exist in equilibrium between the diketo form and various enol forms. For this compound, the key equilibrium is between the diketo tautomer and the di-enol tautomer, 3,4-dihydroxy-1,6-bis(4-ethoxyphenyl)hexa-2,4-diene-1,6-dione.

Research on the methoxy analogue has definitively shown that the di-enol-dione tautomer is the overwhelmingly stable form in the solid state. nih.govresearchgate.net The presence of strong intramolecular hydrogen bonds, which form a pseudo-aromatic ring, provides significant thermodynamic stabilization to the enol form. nih.gov This preference for the enol tautomer is a common feature in β-diketone chemistry. chemistrysteps.comresearchgate.net

The existence of the di-enol tautomer is fundamental to the entire supramolecular arrangement. Without the enolic hydroxyl groups, the specific intra- and intermolecular hydrogen bonding networks described above could not form. The tautomerization from the diketo to the di-enol form effectively creates the hydrogen bond donor sites (the -OH groups) that are essential for the observed self-assembly into chains. Therefore, tautomerism is not merely a structural curiosity but the critical factor that enables and directs the entire supramolecular architecture and solid-state organization of these compounds.

| Tautomer | Key Structural Features | Stability in Solid State | Role in Supramolecular Chemistry |

| This compound (Diketo form) | Contains two ketone (C=O) groups separated by a butane (B89635) bridge. | Considered less stable in the solid state for this class of compounds. | Does not possess hydrogen bond donor groups required for the observed assembly. |

| 3,4-Dihydroxy-1,6-bis(4-ethoxyphenyl)hexa-2,4-diene-1,6-dione (Di-enol form) | Contains two enolic hydroxyl (-OH) groups and a conjugated diene system. | The predominant and stable form observed in the crystal structure of analogues. nih.govresearchgate.net | Provides the -OH groups necessary for both intramolecular stabilization and intermolecular chain formation via hydrogen bonds. |

Potential Applications of 1,6 Bis 4 Ethoxyphenyl Hexane 1,6 Dione in Materials Science

Role as Building Blocks in Organic Synthesis and Polymer Chemistry

1,6-Bis(4-ethoxyphenyl)hexane-1,6-dione can serve as a fundamental building block, or monomer, in the synthesis of more complex molecules and polymers. The presence of two carbonyl groups and two ethoxy-substituted phenyl rings provides multiple reactive sites for various chemical transformations.

In polymer chemistry, this compound could be utilized in condensation polymerization reactions. For instance, reactions with diamines could lead to the formation of polyimines, or Schiff base polymers, which are known for their interesting thermal and electronic properties. The flexible hexane (B92381) chain would contribute to the processability and solubility of the resulting polymers, while the aromatic rings would enhance their thermal stability.

The general reactivity of α-diketones, a class to which this compound is related, makes them valuable in creating complex molecular structures and heterocyclic compounds that are significant in both pharmaceuticals and materials science. evitachem.com

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Class | Co-monomer | Potential Polymer Properties |

| Polyimines | Aromatic or Aliphatic Diamines | Thermal stability, chemical resistance, potential for metal coordination. |

| Polyamides (via derivatives) | Dicarboxylic Acids (after conversion of dione (B5365651) to diamine) | High thermal stability, good mechanical properties. researchgate.net |

| Heterocyclic Polymers | Various reagents (e.g., hydrazines, hydroxylamine) | Unique optical and electronic properties. evitachem.com |

Precursors for Advanced Functional Materials with Specific Properties

The structure of this compound makes it a promising precursor for advanced functional materials. The combination of flexible and rigid segments within the molecule can be exploited to design materials with specific, tunable properties.

For example, its derivatives could be explored for applications in organic electronics and photonic devices due to their potential electronic properties. evitachem.com The aromatic rings are electron-rich and can participate in π-π stacking interactions, which are crucial for charge transport in organic semiconductors. The ethoxy groups can enhance solubility and influence the molecular packing in the solid state.

Furthermore, compounds with similar structures, such as azoxybenzenes, are utilized as liquid crystals. mdpi.com The rod-like shape of this compound suggests that its derivatives could also exhibit liquid crystalline behavior, which is valuable for display technologies and optical switching applications.

Table 2: Potential Functional Material Applications

| Material Type | Relevant Structural Feature | Potential Application |

| Organic Semiconductors | Aromatic rings, potential for π-π stacking | Organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs) |

| Liquid Crystals | Rod-like molecular shape | Display technologies, optical sensors |

| Luminescent Materials | Conjugated systems (in derivatives) | Fluorescent probes, solid-state lighting |

Contribution to Specialty Chemical Production and Fine Organic Synthesis

Beyond direct applications in materials, this compound is classified as a specialty chemical. parchem.com This indicates its role as an intermediate in multi-step synthetic processes to produce high-value, low-volume chemicals.

In fine organic synthesis, it can be used to introduce the 1,6-dioxo-1,6-bis(4-ethoxyphenyl)hexane moiety into a target molecule. The reactivity of the carbonyl groups allows for a range of transformations, including reductions to alcohols, reductive aminations to form amines, and various condensation reactions to create heterocyclic systems. These transformations are fundamental in the synthesis of complex organic molecules for research and industrial purposes. The unique structure of this compound suggests its potential use in creating molecules with specific three-dimensional arrangements, which is of interest in areas like host-guest chemistry and supramolecular assembly.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,6-Bis(4-ethoxyphenyl)hexane-1,6-dione, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting hexane-1,6-dione derivatives with 4-ethoxyphenyl precursors under basic conditions (e.g., NaH in THF at 273–298 K). Optimization includes adjusting stoichiometry, base strength, and solvent polarity to maximize yield. Reaction progress can be monitored using TLC or HPLC .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodology : Use a combination of:

- ¹H/¹³C NMR to confirm the ethoxyphenyl substituents and diketone backbone.

- FT-IR to identify carbonyl (C=O) stretches (~1700 cm⁻¹) and ether (C-O-C) bonds.

- Mass spectrometry (ESI-TOF) for molecular weight validation.

- X-ray crystallography (if crystals are obtainable) for definitive structural elucidation .

Q. What safety protocols should be followed when handling this compound?

- Methodology : Wear PPE (gloves, lab coat, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation. Store in a cool, dry place away from oxidizers. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or stability under varying conditions?

- Methodology : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) for redox behavior. Use molecular dynamics (MD) simulations in solvents like THF or DMSO to study conformational stability. Tools like COMSOL Multiphysics® can model reaction kinetics under thermal gradients .

Q. What experimental designs are effective for optimizing synthesis parameters (e.g., temperature, catalyst loading)?

- Methodology : Apply factorial design (e.g., 2³ full factorial) to test variables like temperature, solvent polarity, and base concentration. Use ANOVA to identify significant factors. For multi-objective optimization (yield vs. purity), employ response surface methodology (RSM) with central composite design .

Q. How can this compound be functionalized for applications in catalysis or materials science?

- Methodology : Introduce metal-coordination sites via ketone reduction to diols or Schiff base formation. For example:

- Reduce diketones to 1,6-diols using NaBH₄, then complex with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications.

- Incorporate into polymer matrices via polycondensation for thermally stable materials. Monitor functionalization efficiency via DSC and TGA .

Q. What strategies resolve contradictions in reported data (e.g., conflicting solubility or reactivity profiles)?

- Methodology :

- Reproducibility checks : Verify purity (HPLC) and crystallinity (PXRD).

- Controlled comparative studies : Test solubility in aprotic vs. protic solvents (DMSO vs. ethanol) under inert atmospheres.

- Cross-validate analytical methods : Compare NMR data with computational predictions (e.g., ChemDraw simulations) .

Q. How can membrane separation technologies improve post-synthesis purification?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.